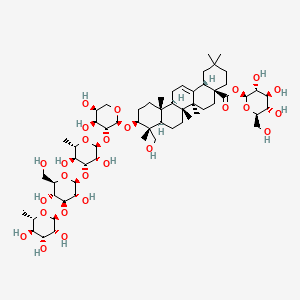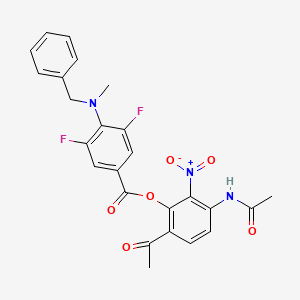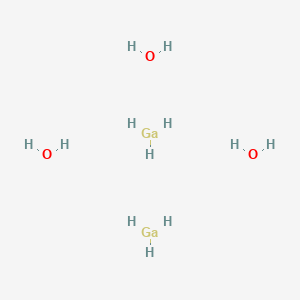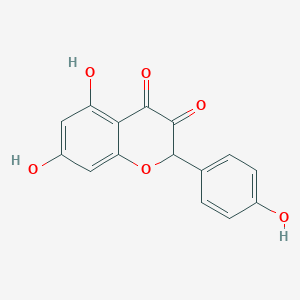
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione is a compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound is structurally characterized by a chromane ring system with hydroxyl groups at positions 5 and 7, and a hydroxyphenyl group at position 2. It is a derivative of chromanone and exhibits significant pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a three-component reaction where a chromanone derivative is reacted with suitable reagents in the presence of a catalyst such as lipase in ionic liquids . The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as supercritical fluid extraction and crystallization are employed to isolate the compound in its pure form. The use of advanced chromatographic techniques ensures the separation of enantiomers and other impurities .
化学反応の分析
Types of Reactions
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenyl derivatives. These products often exhibit distinct biological activities and can be further utilized in various applications .
科学的研究の応用
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of novel flavonoid derivatives with potential therapeutic properties.
Biology: The compound is studied for its antioxidant and anti-inflammatory activities, making it a candidate for research in cellular protection and disease prevention.
Medicine: It has shown potential in inhibiting cancer cell proliferation by inducing cell cycle arrest and apoptosis.
作用機序
The mechanism of action of 5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one
- (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
Uniqueness
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione is unique due to its specific hydroxylation pattern and the presence of a chromane ring system. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields .
特性
分子式 |
C15H10O6 |
|---|---|
分子量 |
286.24 g/mol |
IUPAC名 |
5,7-dihydroxy-2-(4-hydroxyphenyl)chromene-3,4-dione |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,15-18H |
InChIキー |
FMQGOSLZLQKFAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2C(=O)C(=O)C3=C(C=C(C=C3O2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)
![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
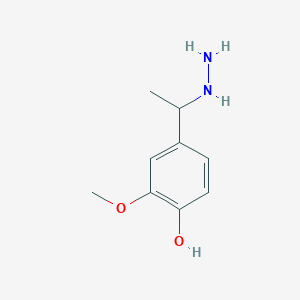
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)
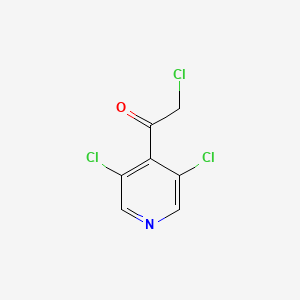
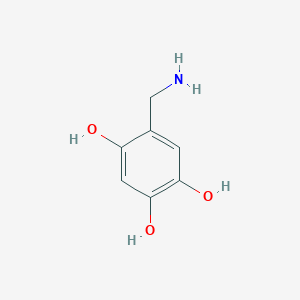
![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)
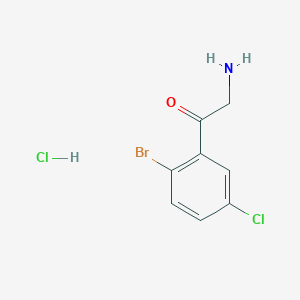
![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
